2-Methoxybenzamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

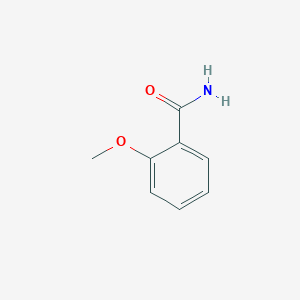

Structure

3D Structure

属性

IUPAC Name |

2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWSGMTUGXNYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022189 | |

| Record name | 2-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-77-2, 27193-81-3 | |

| Record name | 2-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-anisamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRY8DDN8YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methoxybenzamide: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a thorough examination of the fundamental properties of 2-Methoxybenzamide, an organic compound with significant potential in medicinal chemistry. This document details its chemical and physical characteristics, spectroscopic data, synthesis and purification protocols, and its role as a modulator of the Hedgehog signaling pathway.

Core Properties and Data

This compound, also known as o-anisamide, is a white to off-white solid. Its core structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an amide group at the ortho positions.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 2439-77-2 | [1] |

| Melting Point | 126-129 °C | |

| Boiling Point | 289.5 °C at 760 mmHg | |

| Density | 1.143 g/cm³ | |

| Water Solubility | 0.02 M | |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Expected chemical shifts (δ, ppm): 7.8-8.2 (m, 1H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 5.5-7.5 (br s, 2H, NH₂) | |

| ¹³C NMR | Expected chemical shifts (δ, ppm): 168 (C=O), 157 (C-OCH₃), 132 (Ar-C), 131 (Ar-C), 123 (Ar-C), 121 (Ar-C), 111 (Ar-C), 55 (OCH₃) | [2] |

| Infrared (IR) | Major peaks (cm⁻¹): 3400-3200 (N-H stretch), 3000-3100 (Ar C-H stretch), 1650 (C=O stretch, Amide I), 1600, 1480 (C=C stretch), 1250 (C-O stretch) | |

| Mass Spectrometry (MS) | m/z: 151 (M⁺), 135, 107, 92, 77 | |

| UV-Vis | Expected λmax in ethanol (B145695) around 230 and 290 nm, characteristic of the benzoyl chromophore. |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and straightforward method involves the amidation of 2-methoxybenzoic acid.

Experimental Protocol: Synthesis from 2-Methoxybenzoic Acid

Materials:

-

2-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (B1221849) (aqueous solution, ~28%)

-

Toluene (anhydrous)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzoic acid (1 equivalent) in anhydrous toluene. Slowly add thionyl chloride (1.2 equivalents) to the solution. Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Amidation: After cooling the reaction mixture to room temperature, slowly add the crude 2-methoxybenzoyl chloride solution to a stirred, ice-cooled concentrated aqueous ammonia solution (excess).

-

Isolation: A white precipitate of this compound will form. Continue stirring for 30 minutes in the ice bath.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any ammonium (B1175870) salts, followed by a small amount of cold diethyl ether to aid in drying.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol or water

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

Procedure:

-

Solvent Selection: Ethanol or water can be used as a recrystallization solvent. This compound has good solubility in hot ethanol and limited solubility in cold ethanol.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until the solid is fully dissolved.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Role in Signaling Pathways: Hedgehog Signaling Inhibition

Recent research has identified this compound and its derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway.[3] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in the formation and proliferation of various cancers. The key target of these inhibitors is the Smoothened (Smo) receptor, a central component of the Hh pathway.

In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. This leads to the cleavage of the GLI family of transcription factors into their repressor forms, keeping Hh target genes turned off. When the Hh ligand binds to PTCH1, the inhibition on SMO is relieved. Active SMO then prevents the cleavage of GLI proteins, which translocate to the nucleus and act as transcriptional activators, turning on genes that promote cell proliferation and survival. This compound derivatives have been shown to directly inhibit the SMO receptor, thereby blocking the activation of the Hh pathway even in the presence of the Hh ligand.[3]

Experimental Workflows

The following diagrams illustrate typical laboratory workflows for the synthesis, purification, and analysis of this compound.

References

Synthesis and Characterization of 2-Methoxybenzamide: A Technical Guide

Introduction

2-Methoxybenzamide, also known as o-anisamide, is an organic compound with the chemical formula C₈H₉NO₂.[1][2][3] It is a derivative of benzamide (B126) with a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring.[4] This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules, including those with potential anticancer properties.[4] Notably, this compound and its derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, a crucial pathway in developmental processes and a target in cancer therapy.[4][5][6] It is also utilized as a reagent in the synthesis of benzohydroxamic acids, which have shown potential as anti-hepatitis C virus (HCV) agents.[7][] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.

Physicochemical Properties

This compound is a white, crystalline solid.[9] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1][2][][10] |

| Melting Point | 127-127.5 °C | [1][11] |

| Appearance | Plates from water | [10] |

| CAS Registry Number | 2439-77-2 | [1][2][3] |

| Water Solubility | 0.02 M | [10] |

| pKa | 15.59 ± 0.50 (Predicted) | [10] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the conversion of 2-methoxybenzoic acid to its acid chloride, followed by amidation.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: From 2-Methoxybenzoic Acid

This protocol details the synthesis of this compound from 2-methoxybenzoic acid.

Materials:

-

2-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343)

-

Pyridine (catalytic amount)

-

Concentrated ammonium (B1175870) hydroxide (B78521) solution

-

Ice

-

Distilled water

Procedure:

-

Formation of 2-Methoxybenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzoic acid (1 equivalent).

-

Add anhydrous toluene to dissolve the acid.

-

To this solution, add thionyl chloride (1.3 equivalents) and a catalytic amount of pyridine.[12]

-

Heat the mixture to reflux (around 80°C) and stir for 6 hours.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-methoxybenzoyl chloride can be used in the next step without further purification.[12]

-

-

Amidation:

-

Cool the flask containing the crude 2-methoxybenzoyl chloride in an ice bath.

-

Slowly and carefully add an excess of concentrated ammonium hydroxide solution to the flask with vigorous stirring. The reaction is exothermic.

-

Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

A solid precipitate of this compound will form.

-

-

Purification:

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold distilled water to remove any unreacted ammonia and ammonium salts.

-

Recrystallize the crude product from hot water to obtain pure this compound as white crystalline plates.[10]

-

Dry the purified crystals in a desiccator or a vacuum oven.

-

Synthesis Pathway

The chemical transformation from 2-methoxybenzoic acid to this compound is depicted in the following reaction pathway.

Caption: Reaction pathway for the synthesis of this compound from 2-Methoxybenzoic acid.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the atoms.

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.8-8.2 | m | Aromatic protons |

| ~6.9-7.5 | m | Aromatic protons | |

| ~3.9 | s | -OCH₃ protons | |

| ~5.5-6.5 | br s | -CONH₂ protons | |

| ¹³C NMR | ~168 | s | C=O (amide) |

| ~157 | s | C-OCH₃ | |

| ~132-133 | s | Aromatic CH | |

| ~121-122 | s | Aromatic C-CONH₂ | |

| ~111-112 | s | Aromatic CH | |

| ~55-56 | s | -OCH₃ |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. Data is compiled from typical values for such structures. Specific experimental data can be found in databases like PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the amide and methoxy groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3100 | Strong, Broad | N-H | Stretching (Amide) |

| ~1650 | Strong | C=O | Stretching (Amide I) |

| ~1600 | Medium | N-H | Bending (Amide II) |

| ~1250 | Strong | C-O-C | Asymmetric Stretching (Aryl Ether) |

| ~1020 | Strong | C-O-C | Symmetric Stretching (Aryl Ether) |

Note: Data compiled from the NIST Chemistry WebBook.[1][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 151 | Molecular ion [M]⁺ |

| 135 | [M - NH₂]⁺ |

| 134 | [M - NH₃]⁺ |

| 107 | [M - CONH₂]⁺ |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation data is based on electron ionization (EI) mass spectra available in the NIST database.[3]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[4] Its derivatives have been extensively studied, particularly in the field of oncology. The this compound scaffold has been identified as advantageous for the inhibition of the Hedgehog signaling pathway.[5][6] This pathway is implicated in the development and progression of several types of cancer, making its inhibitors promising therapeutic agents.[4][6] Furthermore, its role as a precursor for potent anti-HCV agents highlights its importance in the development of antiviral drugs.[7][]

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Buy this compound | 2439-77-2 [smolecule.com]

- 5. Synthesis of this compound derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound | 2439-77-2 [chemicalbook.com]

- 9. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. rsc.org [rsc.org]

- 13. This compound [webbook.nist.gov]

Unraveling the Mechanism: A Technical Guide to 2-Methoxybenzamide's Role in Hedgehog Signaling

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 2-Methoxybenzamide (2-MB) and its derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and developmental biology, offering a comprehensive overview of the molecular interactions, quantitative efficacy, and experimental validation of this promising class of compounds.

Executive Summary

Aberrant activation of the Hedgehog signaling pathway is a critical driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] The Smoothened (SMO) receptor, a key signal transducer in this cascade, has emerged as a primary target for therapeutic intervention.[1][4][5] This guide focuses on a novel class of Hh pathway inhibitors built on a this compound scaffold. Extensive research demonstrates that these compounds, particularly the optimized derivative known as compound 21, act as direct antagonists of the SMO receptor.[1][4][5] They effectively block SMO's translocation into the primary cilium, a crucial step for signal propagation, leading to the downstream suppression of Gli transcription factors and subsequent inhibition of cancer cell proliferation.[1][5] Notably, these derivatives have shown efficacy against SMO mutants that confer resistance to existing therapies, highlighting their potential to overcome significant clinical challenges.[1][2]

The Hedgehog Signaling Pathway: A Primer

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[2][3] Its dysregulation is strongly implicated in tumorigenesis.[1][6] The canonical pathway operates through a series of inhibitory interactions:

-

"OFF" State: In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the 12-transmembrane receptor Patched (PTCH1) localizes to the primary cilium and constitutively inhibits the 7-transmembrane protein Smoothened (SMO).[1][2] This prevents SMO from accumulating in the cilium. In the cytoplasm, the Suppressor of fused (SUFU) protein binds to and sequesters the Glioma-associated (GLI) family of transcription factors, targeting them for proteolytic processing into repressor forms (GliR).

-

"ON" State: Upon binding of an Hh ligand to PTCH1, the inhibitory effect on SMO is relieved.[1][7] PTCH1 is internalized, allowing SMO to translocate to and accumulate within the primary cilium.[1][2] Ciliary SMO then initiates a downstream signaling cascade that prevents the processing of GLI proteins into their repressor forms. Full-length, activator forms of GLI (GliA) translocate to the nucleus, where they induce the expression of Hh target genes that control cell proliferation, survival, and differentiation.[1][2]

Mechanism of Action of this compound Derivatives

Derivatives of this compound have been identified as potent, sub-micromolar inhibitors of the Hh signaling pathway.[1][2] Their mechanism centers on the direct inhibition of the SMO receptor.

Direct Antagonism of the SMO Receptor

The primary molecular basis for the inhibitory action of this compound class is the direct blockade of SMO.[1] Experimental evidence demonstrates that the representative compound 21 prevents the Sonic Hedgehog (Shh)-induced translocation of SMO into the primary cilium.[1][4][5] This action is comparable to that of other known SMO inhibitors like vismodegib, confirming that 2-methoxybenzamides act upstream to prevent the initiation of the downstream signaling cascade.[1]

Molecular Docking and Binding Mode

Computational modeling reveals the specific interactions between this compound derivatives and the SMO receptor. The aryl amide group is considered a key pharmacophore for high-affinity binding.[1] Molecular docking studies indicate that compound 21 fits tightly into a binding pocket of SMO, forming critical hydrogen bonds with several amino acid residues. Key interactions include:

-

Tyrosine 394 (Tyr394)

-

Arginine 400 (Arg400)

-

Aspartic Acid 384 (Asp384)

-

Lysine 395 (Lys395)

These interactions stabilize the compound within the binding site, effectively locking SMO in an inactive conformation and preventing the conformational changes required for signal transduction.[1]

Quantitative Data Summary

The potency of this compound derivatives has been quantified through various in vitro assays.

Table 1: In Vitro Potency of this compound Derivatives in Gli-Luciferase Reporter Assay

| Compound | IC50 (μM) | Notes |

| Compound 21 | 0.03 | Most potent derivative identified.[1][2] |

| Compound 17 | 0.12 | Phenyl imidazole (B134444) fragment replacement enhanced potency.[1] |

| Compound 10 | 0.17 | Addition of a methoxy (B1213986) group.[1] |

| Compound 4 | 0.25 | Aryl amide group introduced.[1] |

| SANT-2 (Compound 3) | Submicromolar | Known SMO inhibitor used as a base structure.[1] |

Table 2: Inhibitory Activity Against Wild-Type (WT) and Drug-Resistant Mutant SMO

| Compound | Cell Line | IC50 (μM) | Fold Shift (Mutant/WT) |

| Vismodegib | NIH3T3-Gli-Luc (WT SMO) | ~0.05 | Refractory |

| NIH3T3-Gli-Luc (D477G SMO) | >10 | ||

| Compound 21 | NIH3T3-Gli-Luc (WT SMO) | ~0.03 | 2.4 |

| NIH3T3-Gli-Luc (D477G SMO) | ~0.072 | ||

| Data derived from graphical representations in Sun et al., 2021.[1][2] |

Table 3: Anti-proliferative Activity in Daoy Medulloblastoma Cells

| Compound | Concentration (μM) | Cell Viability (%) |

| Compound 21 | 1 | 72 |

| 10 | 43 | |

| Vismodegib | 1 | >80 |

| 10 | >60 | |

| Data suggests compound 21 has stronger anti-proliferative effects against Daoy cells compared to vismodegib.[3] |

Experimental Protocols

The mechanism of action and potency of this compound derivatives were elucidated using several key experimental methodologies.

Gli-Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hh pathway by monitoring the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.[8]

-

Objective: To determine the IC50 values of inhibitors by measuring the dose-dependent suppression of Hh pathway activation.

-

Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).[9]

-

Protocol Outline:

-

Cell Seeding: Plate NIH3T3-Gli-Luc cells in 24- or 96-well plates and allow them to adhere.[9]

-

Pathway Activation: Treat cells with a Hh pathway agonist, such as a Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG), to induce pathway activity.

-

Inhibitor Treatment: Concurrently treat cells with serial dilutions of the this compound test compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., vismodegib).

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Cell Lysis: Lyse the cells using a suitable buffer.[9]

-

Luminescence Measurement: Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[9]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

-

SMO Ciliary Translocation Assay

This immunofluorescence-based assay visually confirms whether an inhibitor targets SMO by observing its localization relative to the primary cilium.

-

Objective: To visualize the effect of this compound on the agonist-induced accumulation of SMO in the primary cilium.

-

Cell Line: NIH3T3 cells or other suitable ciliated cell lines.

-

Protocol Outline:

-

Cell Culture: Grow cells on glass coverslips to sub-confluency.

-

Treatment: Treat cells with a Hh agonist (Shh) to induce SMO translocation, in the presence or absence of the test inhibitor (e.g., compound 21) or a positive control (vismodegib).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining:

-

Incubate with a primary antibody against SMO.

-

Incubate with a primary antibody against a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

-

Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594).

-

-

Imaging: Mount the coverslips and visualize the cells using fluorescence or confocal microscopy.

-

Analysis: Quantify the percentage of cilia that show SMO accumulation in each treatment group. A significant reduction in SMO-positive cilia in the inhibitor-treated group indicates the compound targets SMO.[1]

-

Conclusion and Future Directions

The collective evidence strongly supports a clear mechanism of action for this compound derivatives as potent and specific inhibitors of the Hedgehog signaling pathway. By directly binding to a distinct pocket on the SMO receptor, these compounds allosterically inhibit its function, preventing the crucial ciliary translocation step required for signal propagation. The quantitative data underscores their sub-micromolar potency and, critically, their retained activity against the D477G SMO mutation, a known mechanism of resistance to first-generation inhibitors.[1][2]

This technical profile establishes this compound derivatives as a highly promising scaffold for the development of next-generation anticancer therapeutics targeting Hh pathway-dependent malignancies. Further research should focus on comprehensive preclinical evaluation, including in vivo efficacy in xenograft models and detailed pharmacokinetic and toxicological profiling, to advance these compounds toward clinical investigation.[10]

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of this compound derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] Synthesis of this compound derivatives and evaluation of their hedgehog signaling pathway inhibition | Semantic Scholar [semanticscholar.org]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. en.bio-protocol.org [en.bio-protocol.org]

- 9. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The In-Vitro Biological Landscape of 2-Methoxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro biological activities of 2-methoxybenzamide derivatives. The document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound scaffold.

Anticancer and Cytotoxic Activity

This compound derivatives have emerged as a promising class of compounds with significant potential in oncology. Their anticancer effects are often attributed to the inhibition of critical signaling pathways, such as the Hedgehog pathway, and the modulation of epigenetic regulators like histone deacetylases (HDACs).

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and proliferation of various cancers.[1][2][3][4] Several this compound derivatives have been identified as potent inhibitors of this pathway, primarily by targeting the Smoothened (Smo) receptor, a key signal transducer.[1][2][3][4]

The inhibitory activity of these derivatives is typically quantified using a Gli-luciferase (Gli-luc) reporter assay in NIH3T3 cells. The half-maximal inhibitory concentration (IC50) values for representative compounds are presented below.

| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |

| 10 | Benzimidazole fragment | NIH3T3-Gli-Luc | 0.17 | [1] |

| 17 | Phenyl imidazole (B134444) fragment | NIH3T3-Gli-Luc | 0.12 | [1] |

| 21 | Nicotinamide (2'-Cl) | NIH3T3-Gli-Luc | 0.03 | [1][2] |

| 4 | Aryl amide group | NIH3T3-Gli-Luc | 0.25 | [1] |

| Vismodegib | Positive Control | NIH3T3-Gli-Luc | - | [2] |

The canonical Hedgehog signaling pathway and the point of inhibition by this compound derivatives are illustrated below. In the "OFF" state, the Patched (PTCH) receptor inhibits Smoothened (SMO). Upon binding of the Sonic Hedgehog (SHH) ligand, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and initiate the transcription of target genes. The this compound derivatives block SMO, thus preventing the downstream signaling cascade.

General Cytotoxic Activity

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell metabolic activity as an indicator of viability.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10 | H460 | Lung Carcinoma | 2.2 | [5] |

| HCT 116 | Colorectal Carcinoma | 3.5 | [5] | |

| MCF-7 | Breast Cancer | 4.4 | [5] | |

| 11 | HCT 116 | Colorectal Carcinoma | 3.7 | [5] |

| MCF-7 | Breast Cancer | 1.2 | [5] | |

| 12 | MCF-7 | Breast Cancer | 3.1 | [5] |

| 35 | MCF-7 | Breast Cancer | 8.7 | [5] |

| 36 | MCF-7 | Breast Cancer | 4.8 | [5] |

Note: These compounds are N-benzimidazole-derived carboxamides with 2-hydroxy-4-methoxybenzamide or similar structures.

Experimental Protocols

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

-

NIH/3T3 Shh-Light II cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% calf serum, penicillin/streptomycin

-

Low-serum DMEM (0.5% calf serum)

-

Smoothened agonist (e.g., SAG) or Sonic Hedgehog (Shh)-conditioned medium

-

Test compounds (this compound derivatives)

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed NIH/3T3 Shh-Light II cells into 96-well plates at a density of 2.5 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator until cells are confluent.[2][6]

-

Compound Preparation: Prepare a serial dilution of the this compound derivatives in low-serum DMEM.

-

Treatment: Carefully remove the growth medium from the cells. Replace it with low-serum DMEM containing the desired concentrations of the test compounds.[7]

-

Pathway Activation: Add the Hedgehog pathway agonist (e.g., 100 nM SAG) to all wells except for the unstimulated controls.[7]

-

Incubation: Incubate the plate for 24-48 hours at 37°C.[7]

-

Cell Lysis: Remove the medium and wash the cells with PBS. Add 20-25 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[2]

-

Luminescence Measurement: Following the manufacturer's instructions, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity, then add the Stop & Glo® Reagent to measure Renilla luciferase activity using a luminometer.[2]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition for each compound concentration relative to the agonist-treated control and determine the IC50 value.

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

-

Human cancer cell lines

-

Appropriate cell culture medium with 10% FBS

-

Test compounds (this compound derivatives)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8]

-

Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours until purple formazan crystals are visible.[8][9]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs is a validated therapeutic strategy in oncology. Certain 2-substituted benzamides have been identified as highly selective and potent HDAC inhibitors.

Quantitative Data: HDAC Inhibition

The inhibitory activity of this compound and related derivatives against specific HDAC isoforms is determined using fluorometric enzymatic assays.

| Compound ID | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Reference |

| D18 | 4.8 | 19.5 | 5.9 | 294.2 | [11] |

| 16 | >10,000 | >10,000 | 30 | >10,000 | [12] |

Note: Compound D18 is a (S)-N-(2-((4-(hydroxycarbamoyl)phenyl)amino)-2-oxo-1-phenylethyl)-2-methoxybenzamide. Compound 16 is a 2-methylthiobenzamide derivative, highlighting the importance of the 2-position substitution.

Mechanism of Action Diagram

HDAC inhibitors typically consist of three motifs: a zinc-binding group (ZBG), a linker, and a cap group. The ZBG chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. This leads to hyperacetylation of histones, chromatin relaxation, and reactivation of tumor suppressor gene expression.

Experimental Protocol: Fluorometric HDAC Activity Assay

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.

Materials:

-

Purified human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Test compounds (this compound derivatives)

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

HDAC inhibitor for stop solution (e.g., Trichostatin A or SAHA)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the HDAC enzyme, substrate, and test compounds in HDAC assay buffer.

-

Reaction Setup: To each well of a 96-well plate, add the HDAC enzyme solution.

-

Inhibitor Addition: Add serial dilutions of the this compound derivatives or vehicle control to the wells. Incubate for a short period (e.g., 15-20 minutes) at room temperature.[13]

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Reaction Termination and Development: Stop the reaction by adding the stop solution containing a potent HDAC inhibitor and the developer (trypsin). The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).[14][15]

-

Fluorescence Measurement: Incubate for an additional 10-40 minutes at room temperature to allow for fluorophore development. Measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[13][14]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle-treated control and determine the IC50 value.

Antimycobacterial Activity

Derivatives of this compound have also been investigated for their potential to combat mycobacterial infections, including those caused by Mycobacterium tuberculosis.

Quantitative Data: Antimycobacterial Activity

The in-vitro efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

| Compound ID | Target Strain | MIC (µmol/L) | Reference |

| 4e | M. tuberculosis H37Rv | 2 | [14][16] |

Note: Compound 4e is 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide, a thioxo analogue of the benzamide (B126) structure.

Experimental Protocol: Broth Microdilution MIC Assay

This method is used to determine the MIC of a compound against mycobacteria in a liquid culture medium.

Materials:

-

Mycobacterial strain (e.g., M. tuberculosis H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Resazurin (B115843) sodium salt solution (0.02% w/v)

-

Incubator at 37°C

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in Middlebrook 7H9 broth directly in the 96-well plate.

-

Inoculum Preparation: Grow the mycobacterial strain to a mid-log phase. Adjust the culture to a final concentration of approximately 5 x 10^5 CFU/mL in the broth.

-

Inoculation: Add the prepared mycobacterial inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without drug) and a negative control (broth only).

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: After the incubation period, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration in which no color change is observed.

Other Potential In-Vitro Activities

While research has heavily focused on the anticancer and antimycobacterial properties of this compound derivatives, preliminary studies and data from structurally related compounds suggest potential activities in other therapeutic areas.

Anticonvulsant Activity

While specific in-vitro data for this compound derivatives is limited, related compounds containing methoxy-substituted phenyl rings have shown anticonvulsant effects in in-vivo models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, certain isatin (B1672199) derivatives with 2-OCH3 and 4-OCH3 substitutions demonstrated significant anti-seizure activity in these models. The underlying mechanism is often related to the modulation of voltage-gated ion channels, such as sodium channels.

Antipsychotic Activity

The benzamide scaffold is a well-known pharmacophore in antipsychotic drugs, primarily through antagonism of the dopamine (B1211576) D2 receptor. Studies on 2,3-dimethoxy-substituted benzamides have shown high-affinity binding to CNS dopamine D2 receptors, suggesting that this compound derivatives could be explored for similar activities. The affinity is typically determined through in-vitro radioligand binding assays, where the compound's ability to displace a known radiolabeled D2 receptor ligand is measured to determine a Ki value.

Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. While direct IC50 values for this compound derivatives are not widely reported, the general benzamide structure is present in some selective COX-2 inhibitors.[5][7][9][10] In-vitro assays to determine COX-1/COX-2 inhibition are commercially available and measure the production of prostaglandins.

Voltage-Gated Sodium Channel (Nav1.1) Modulation

Derivatives of 2-methylbenzamide, a close structural analog, have been identified as modulators of the Nav1.1 voltage-gated sodium channel.[9] This activity is typically assessed using electrophysiological techniques like whole-cell patch-clamp recordings.

This technique allows for the direct measurement of ion currents across the cell membrane of a single cell expressing the channel of interest.

Materials:

-

HEK-293 cells stably expressing the human Nav1.1 channel

-

External recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 5 glucose)

-

Internal pipette solution (e.g., containing in mM: 115 KCl, 15 KOH, 10 EGTA, 10 HEPES, 5 glucose)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Preparation: Plate HEK-293 cells expressing Nav1.1 onto coverslips a few days prior to recording.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ and fill with the internal solution.[1]

-

Seal Formation: Under microscopic guidance, approach a target cell with the pipette and apply light negative pressure to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.[1]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving electrical and diffusional access to the cell's interior.[1]

-

Voltage-Clamp Protocol: Clamp the cell at a holding potential of -90 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit sodium currents.[1]

-

Data Recording: Record baseline sodium currents. Perfuse the recording chamber with the external solution containing the test compound (this compound derivative) and record the currents again to observe any changes in amplitude, kinetics, or voltage-dependence.

-

Data Analysis: Analyze the recorded currents to determine the effect of the compound on the Nav1.1 channel, such as percentage of inhibition, or shifts in the activation/inactivation curves.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The in-vitro data compiled in this guide highlight its significant potential, particularly in the fields of oncology and infectious diseases, through mechanisms such as Hedgehog pathway inhibition, histone deacetylase modulation, and direct cytotoxicity. While data for anticonvulsant, antipsychotic, and anti-inflammatory activities are less specific to the this compound core, the known activities of the broader benzamide class warrant further investigation into these areas. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers aiming to explore and expand upon the diverse biological activities of this important chemical series.

References

- 1. benchchem.com [benchchem.com]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositori.upf.edu [repositori.upf.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]

2-Methoxybenzamide: A Versatile Scaffold for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide (B126) functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to form key hydrogen bonding interactions and its synthetic tractability make it an attractive starting point for the design of novel therapeutics. Within this class, the 2-methoxybenzamide core has emerged as a particularly valuable scaffold, offering a unique combination of structural rigidity and conformational flexibility that has been successfully exploited in the development of potent and selective inhibitors for various biological targets. This technical guide provides a comprehensive overview of the utility of the this compound scaffold in drug discovery, with a focus on its application in the development of Hedgehog signaling pathway inhibitors, along with detailed experimental protocols and data analysis.

The this compound Scaffold in Hedgehog Signaling Pathway Inhibition

Aberrant activation of the Hedgehog (Hh) signaling pathway is a critical driver in the development and progression of several human cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] The Smoothened (Smo) receptor, a key component of this pathway, has become a major target for anticancer drug development.[1][2][3] Several research groups have successfully utilized the this compound scaffold as a central connecting unit to develop potent Smo inhibitors.

A notable study by Sun et al. describes the design and synthesis of a series of this compound derivatives as Hh signaling pathway inhibitors.[1][2][3] In their design, the this compound core acts as a linker between an imidazole-containing moiety (Part A) and an aryl amide group (Part B).[1] The introduction of the methoxy (B1213986) group was found to be advantageous, providing an additional hydrogen bond acceptor that can interact with key residues in the Smo binding pocket, such as Tyr394 and Arg400.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of key this compound derivatives as inhibitors of the Hedgehog signaling pathway, as determined by a Gli-luciferase (Gli-luc) reporter assay.

| Compound ID | R Group (Part B) | X | Gli-luc reporter IC50 (μM) | Reference |

| 17 | Phenyl | H | 0.12 | [1] |

| 18 | 3,5-dichlorophenyl | H | 0.26 | [1] |

| 19 | 4-fluorophenyl | H | 0.31 | [1] |

| 20 | 3,5-difluorophenyl | H | 0.25 | [1] |

| 21 | 2'-chloronicotinamide | H | 0.03 | [1][2] |

| 22 | 6'-chloronicotinamide | H | >1 | [1] |

| 23 | Nicotinamide | H | 0.18 | [1] |

| 14 | 2'-chloronicotinamide | Cl | 0.15 | [1] |

| 16 | Nicotinamide | Cl | 0.32 | [1] |

Table 1: Hedgehog signaling pathway inhibitory activity of this compound derivatives.[1]

The data clearly indicates that substitutions on the aryl amide (Part B) and the imidazole (B134444) (Part A, indicated by 'X') significantly impact the inhibitory potency. Notably, compound 21 , featuring a 2'-chloronicotinamide group, demonstrated the most potent activity with an IC50 of 0.03 μM.[1][2] This compound was also shown to effectively suppress mutant Smo and exhibited antiproliferative activity against a drug-resistant cell line.[1][2][3]

Signaling Pathway and Proposed Mechanism of Action

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] In the "off" state, the transmembrane protein Patched (Ptch) inhibits the Smoothened (Smo) receptor. Upon binding of a Hedgehog ligand (e.g., Shh) to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium. This initiates a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which then translocate to the nucleus and activate target gene expression.[1][2]

The this compound derivatives discussed act as antagonists of the Smo receptor. By binding to Smo, they prevent its ciliary translocation, thereby blocking the downstream signaling cascade and inhibiting the activation of Gli-mediated transcription.[1][2]

References

- 1. Synthesis of this compound derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of this compound derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic data analysis of 2-Methoxybenzamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxybenzamide, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quality control of this compound and its derivatives.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by the following spectroscopic data, which have been compiled and organized for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.8-8.2 | Multiplet | - | 1H | Ar-H |

| ~7.4-7.6 | Multiplet | - | 1H | Ar-H |

| ~6.9-7.1 | Multiplet | - | 2H | Ar-H |

| ~5.5-7.5 | Broad Singlet | - | 2H | -NH₂ |

| 3.9 | Singlet | - | 3H | -OCH₃ |

Note: The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in this compound. The chemical shifts for each carbon are summarized in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.4 | C=O (Amide) |

| 157.6 | Ar-C-O |

| 132.8 | Ar-C |

| 131.9 | Ar-C |

| 121.8 | Ar-C |

| 120.9 | Ar-C |

| 111.7 | Ar-C |

| 55.9 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups based on their vibrational frequencies. The key absorption bands for this compound are detailed in Table 3.[1][2]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3434 | Strong, Broad | N-H Stretch (Amide) |

| 3170 | Strong, Broad | N-H Stretch (Amide) |

| 1645 | Strong | C=O Stretch (Amide I) |

| 1599 | Strong | N-H Bend (Amide II) / C=C Stretch (Aromatic) |

| 1485 | Medium | C=C Stretch (Aromatic) |

| 1464 | Medium | C-H Bend (Aliphatic) |

| 1290 | Strong | C-N Stretch (Amide) |

| 1248 | Strong | C-O Stretch (Aryl Ether) |

| 1020 | Medium | C-O Stretch (Aryl Ether) |

| 756 | Strong | C-H Bend (ortho-disubstituted Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass-to-charge ratios (m/z) of the molecular ion and significant fragments of this compound are listed in Table 4.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 135 | ~80 | [M - NH₂]⁺ |

| 134 | ~75 | [M - NH₃]⁺ |

| 107 | ~60 | [C₇H₇O]⁺ |

| 92 | ~50 | [C₆H₄O]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Experimental Protocols

The following sections outline the generalized experimental methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 400 MHz for protons. For a typical ¹H NMR experiment, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds. For a ¹³C NMR experiment, a significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. The sample is then placed in the beam path, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic data analysis for the structural elucidation of an organic compound like this compound is illustrated in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of 2-Methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzamide, also known as o-anisamide, is an aromatic organic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a methoxy (B1213986) group ortho to a primary amide on a benzene (B151609) ring, imparts specific chemical and physical properties that make it an attractive starting point for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the chemical structure, properties, reactivity, and biological significance of this compound, with a particular focus on its role in the development of novel therapeutics targeting the Hedgehog signaling pathway.

Chemical Structure and Properties

This compound is a white solid at room temperature. The ortho-methoxy group influences the conformation of the amide group and the electronic properties of the aromatic ring.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Anisamide, Benzamide, 2-methoxy- | [2][3] |

| CAS Number | 2439-77-2 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | 127 °C | [4] |

| Boiling Point | 147-149 °C @ 24 Torr | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in ethanol (B145695), moderately soluble in water and polar solvents. | [6] |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference |

| ¹H NMR | δ ~3.9 (s, 3H, -OCH₃), δ ~7.0-8.2 (m, 4H, Ar-H), δ ~7.4-7.8 (br s, 2H, -CONH₂) | [7] |

| ¹³C NMR | δ ~56 (-OCH₃), δ ~112-134 (Ar-C), δ ~168 (C=O) | [7] |

| IR (KBr) | ~3400-3100 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (N-H bend, Amide II), ~1250 cm⁻¹ (C-O stretch) | [2][8] |

| Mass Spectrometry (EI) | m/z 151 (M⁺), 134, 105, 77 | [3] |

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing, yet ortho, para-directing, amide group.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating and ortho, para-directing group, while the amide group is a deactivating but also ortho, para-directing group. The outcome of electrophilic aromatic substitution is a balance of these effects and steric hindrance.

-

Nitration: The nitration of this compound would be expected to yield a mixture of nitro-substituted products, with substitution likely occurring at the positions para and ortho to the activating methoxy group, depending on the reaction conditions.

-

Bromination: Bromination of a similarly substituted compound, 2,5-dimethoxybenzaldehyde, has been shown to result in substitution at the position para to one of the methoxy groups.[9] For this compound, bromination would likely occur at the 4- or 6-positions.

Reactions of the Amide Group

The amide functional group can undergo several characteristic reactions.

-

Hydrolysis: this compound can be hydrolyzed to 2-methoxybenzoic acid and ammonia (B1221849) under acidic or basic conditions. The mechanism of alkaline hydrolysis has been studied computationally, suggesting a process involving a tetrahedral intermediate.[10]

-

Reduction: The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to convert the amide to a primary amine (2-methoxybenzylamine).[4]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the conversion of 2-methoxybenzoic acid to its more reactive acid chloride, followed by amidation.

Experimental Protocol: Synthesis from 2-Methoxybenzoic Acid

This protocol describes a general two-step procedure for the synthesis of this compound.

Step 1: Synthesis of 2-Methoxybenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzoic acid.

-

Under a fume hood, add an excess of thionyl chloride (SOCl₂) (2-3 equivalents).

-

Heat the mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-methoxybenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-methoxybenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF) in a flask cooled in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (ammonium hydroxide) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or water to yield a white crystalline solid.

Role in Drug Discovery: Inhibition of the Hedgehog Signaling Pathway

Derivatives of this compound have emerged as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tissue homeostasis that, when aberrantly activated, is implicated in the development of various cancers.[11]

The Hedgehog Signaling Pathway

The Hh pathway is a complex signaling cascade involving several key protein components.

References

- 1. This compound | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-(2-bromophenyl)-4-methoxybenzamide | 349614-89-7 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of this compound derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of 2-Methoxybenzamide in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the initial screening of 2-Methoxybenzamide, a small molecule of interest in oncology research. The document details its effects on cancer cell proliferation, its influence on critical signaling pathways, and the experimental protocols utilized for its evaluation. Quantitative data from various assays are presented in tabular format for clear comparison, and key cellular mechanisms are visualized through signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound and its derivatives have emerged as a promising class of compounds in cancer research. Preliminary studies suggest that these molecules can modulate key cellular processes involved in tumorigenesis, including cell cycle progression and apoptosis. This document outlines the findings from initial in vitro screenings of this compound in various cancer cell lines, providing a foundation for further preclinical and clinical investigation. The core of this guide focuses on the quantitative assessment of its anti-proliferative activity and the elucidation of its mechanism of action.

Anti-proliferative Activity of this compound Derivatives

The anti-proliferative effects of this compound derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined using cell viability assays.

While comprehensive IC50 data for the parent this compound across a wide spectrum of cancer cell lines is not extensively published, studies on its derivatives provide valuable insights into the potential of this chemical scaffold. For instance, a nimesulide (B1678887) derivative containing a dimethoxy benzamide (B126) moiety has shown significant activity in breast and prostate cancer cell lines.[1]

Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Nimesulide Derivative | MDA-MB-468 | Breast Cancer | 0.00389 | [1] |

| Nimesulide Derivative | DU145 | Prostate Cancer | 0.00230 | [1] |

| Sulfonamide Derivative | A549 | Lung Cancer | 0.51 | [1] |

| Sulfonamide Derivative | MCF-7 | Breast Cancer | 0.33 | [1] |

| Compound 21 (this compound derivative) | Daoy (vismodegib-resistant) | Medulloblastoma | Not specified (cell viability of 43% at 10 µM) | [2][3] |

Mechanism of Action: Signaling Pathway Modulation

Initial investigations into the mechanism of action of this compound and its derivatives suggest their involvement in key signaling pathways that regulate cell survival and death.

Hedgehog Signaling Pathway Inhibition

Derivatives of this compound have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[2][3][4] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[2][3]

A specific derivative, referred to as compound 21, has been shown to inhibit the Hh pathway by targeting the Smoothened (Smo) receptor, a key component of the signaling cascade.[2][3] This inhibition prevents the downstream activation of Gli transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival.[2] Compound 21 demonstrated a nanomolar IC50 value in a Gli-luciferase reporter assay, indicating potent inhibition of the pathway.[2][3]

Sensitization to TRAIL-Induced Apoptosis

A derivative of this compound, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to sensitize colon cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[5] Many cancer cells are resistant to TRAIL, a promising anti-cancer agent that can selectively induce apoptosis in transformed cells.[5]

This sensitization is achieved through the upregulation of Death Receptor 5 (DR5), a receptor for TRAIL, and the downregulation of survivin, an inhibitor of apoptosis protein.[5] The upregulation of DR5 enhances the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial screening of this compound and its derivatives are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound or its derivatives for the desired time.

-

Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as cleaved PARP and caspases, which are hallmarks of apoptosis.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved PARP, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions